molecular formula C23H26N2O3 B11138733 N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No.: B11138733
M. Wt: 378.5 g/mol
InChI Key: BMMKUNZVIDKQHH-UHFFFAOYSA-N
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Description

N-[2-(5-Methoxy-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide is a synthetic small molecule featuring a tetrahydropyran (THP) core substituted with a phenyl group at the 4-position and a carboxamide-linked 5-methoxyindole moiety. This compound’s structure combines aromatic (phenyl, indole) and heterocyclic (THP) elements, which are common in bioactive molecules targeting enzymes or receptors involved in neurological and oncological pathways.

Properties

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

IUPAC Name

N-[2-(5-methoxyindol-1-yl)ethyl]-4-phenyloxane-4-carboxamide

InChI

InChI=1S/C23H26N2O3/c1-27-20-7-8-21-18(17-20)9-13-25(21)14-12-24-22(26)23(10-15-28-16-11-23)19-5-3-2-4-6-19/h2-9,13,17H,10-12,14-16H2,1H3,(H,24,26)

InChI Key

BMMKUNZVIDKQHH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3(CCOCC3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Methoxy Group: The methoxy group is introduced via methylation, often using methyl iodide and a base such as potassium carbonate.

    Formation of the Tetrahydropyran Ring: This step involves the cyclization of a suitable precursor, often through an acid-catalyzed reaction.

    Coupling of the Indole and Tetrahydropyran Units: The final step involves coupling the indole derivative with the tetrahydropyran carboxylic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced forms of the compound, potentially leading to the removal of the methoxy group.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Biological Probes: Used in the study of biological systems due to its ability to interact with various biomolecules.

    Enzyme Inhibition: Potential inhibitor of enzymes that interact with indole derivatives.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Pharmacology: Studied for its effects on various biological pathways.

Industry

    Material Science:

    Agriculture: Possible use as a plant growth regulator due to its indole structure.

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The methoxy group and tetrahydropyran ring may enhance its binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Tetrahydro-2H-Pyran-4-Carboxamide Core

N-(Naphthalen-1-yl)-4-Phenyltetrahydro-2H-Pyran-4-Carboxamide

This compound shares the THP-carboxamide core but replaces the 5-methoxyindole-ethyl group with a naphthalene substituent. It exhibits inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 9.8 μM and selectivity over tryptophan 2,3-dioxygenase 2 (TDO2, IC50 ~100 μM). The naphthalene group likely enhances hydrophobic interactions with IDO1’s active site, whereas the indole moiety in the target compound may favor alternative binding modes .

Key Differences :

  • Substituent : Naphthalene vs. 5-methoxyindole.
  • Bioactivity: IDO1 inhibition vs. unknown (target compound).
5-Substituted Tetrahydronaphthalen-2yl Methyl Derivatives

These compounds (e.g., ((5S)-5-((tetrahydro-2H-pyran-2-yl)oxy)-5,6,7,8-tetrahydronaphthalen-2-yl)methanol) retain the THP ring but incorporate a tetrahydronaphthalene system. They are synthesized via multi-step processes involving protective group chemistry (e.g., THP protection with 3,4-dihydro-2H-pyran). Unlike the target compound, these lack the carboxamide linker, instead featuring hydroxyl or methyl groups, which may limit their ability to engage in hydrogen bonding .

Indole-Containing Derivatives

Melatonin-Based Analogues ()

Several indole-ethyl-acetamide derivatives synthesized in share structural similarities with the target compound:

  • Compound 5 : Features a 5-mercapto-4-phenyl-1,2,4-triazole substituent instead of 5-methoxyindole.
  • Compound 7: Replaces the methoxy group with a cyanomethyl group, altering electronic properties.

Comparative Insights :

  • Functional Groups : Methoxy (target) vs. mercapto (Compound 5) or tetrazole (Compound 8).
  • Bioactivity : Melatonin receptor modulation is hypothesized but unconfirmed for the target compound, whereas derivatives like Compound 5 exhibit antioxidant or enzyme-inhibitory properties .
2-(2-Fluoro-[1,1’-Biphenyl]-4-yl)-N-(2-(5-Hydroxy-1H-Indol-3-yl)Ethyl)Propanamide

This compound () replaces the THP-carboxamide with a biphenyl-propanamide group and a 5-hydroxyindole. The hydroxyl group may confer improved solubility but reduce metabolic stability compared to the methoxy group in the target compound .

Carboxamide-Based Enzyme Inhibitors

H-Series Inhibitors ()

The H-89 inhibitor (N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide) shares a sulfonamide group instead of carboxamide but retains an aromatic-ethylamine scaffold. H-89 targets protein kinase A (PKA), demonstrating that ethyl-linked aromatic systems are versatile in kinase inhibition. The target compound’s carboxamide may offer better selectivity for non-kinase targets .

Pantothenate Synthetase Inhibitors ()

Compounds like 2-(2-(benzofuran-2-yl-sulfonylcarbamoyl)-5-methoxy-1H-indol-1-yl) acetic acid combine sulfonamide and indole motifs. The sulfonamide group in these inhibitors enhances hydrogen-bonding capacity, contrasting with the carboxamide in the target compound, which may prioritize hydrophobic interactions .

Data Tables: Structural and Bioactivity Comparison

Compound Name Core Structure Key Substituents Bioactivity (IC50 or Notable Activity) Reference
N-[2-(5-Methoxy-1H-Indol-1-yl)ethyl]-4-phenyl-THP-4-carboxamide Tetrahydro-2H-pyran 4-Phenyl, 5-methoxyindole-ethyl-carboxamide Unknown Target
N-(Naphthalen-1-yl)-4-phenyl-THP-4-carboxamide Tetrahydro-2H-pyran 4-Phenyl, naphthalene-carboxamide IDO1: 9.8 μM; TDO2: ~100 μM
2-(2-Fluoro-biphenyl-4-yl)-N-(2-(5-hydroxyindol-3-yl)ethyl)propanamide Propanamide Biphenyl, 5-hydroxyindole-ethyl Hypothesized solubility enhancement
H-89 (Isoquinolinesulfonamide derivative) Isoquinoline sulfonamide p-Bromocinnamylamino-ethyl PKA inhibition
Compound 5 (Melatonin derivative) Indole-ethyl-acetamide 5-Mercapto-triazole Antioxidant/enzyme inhibition

Research Findings and Implications

  • Structural Clustering and Bioactivity : highlights that compounds with similar structures (e.g., indole-THP-carboxamides) cluster into groups with related bioactivity profiles, suggesting the target compound may share modes of action with its analogs .
  • Lumping Strategy Relevance : supports comparing the target compound with other indole-carboxamides, as lumping strategies group structurally similar molecules for predictive modeling of properties .
  • Synthetic Flexibility : The synthesis routes in and demonstrate that modifications to the THP or indole moieties are feasible, enabling tailored optimization of the target compound’s pharmacokinetics .

Biological Activity

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide, with the CAS number 1374521-08-0, is a synthetic compound that exhibits a range of biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C23H26N2O3C_{23}H_{26}N_{2}O_{3}, and it has a molecular weight of approximately 378.5 g/mol. The structure features an indole moiety linked to a tetrahydropyran ring, which is significant for its biological activity.

PropertyValue
Molecular FormulaC23H26N2O3
Molecular Weight378.5 g/mol
CAS Number1374521-08-0

Anticancer Properties

Research indicates that this compound may possess anticancer properties. Studies have shown that compounds with similar structures can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, indole derivatives are known to interact with multiple signaling pathways involved in cancer progression, including those mediated by IκB kinase (IKK) and cyclooxygenase (COX) enzymes .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been explored. It may modulate lipid signaling pathways, specifically through the inhibition of eicosanoid production, which is crucial in inflammatory responses . Compounds that inhibit COX enzymes have demonstrated efficacy in reducing inflammation and associated pain in various models.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of IKK : This action can lead to reduced NF-kB activation, which is often overactive in cancer cells.
  • Modulation of Eicosanoid Pathways : By inhibiting COX enzymes, the compound may lower the levels of pro-inflammatory mediators like prostaglandins.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological effects of related indole derivatives:

  • A study found that analogs of indole exhibited significant cytotoxicity against breast cancer cell lines, suggesting a potential for similar effects in this compound.
  • Another investigation focused on the anti-inflammatory properties of indole derivatives, demonstrating their ability to inhibit COX activity and reduce inflammation in animal models .

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